molecular formula C22H32N6 B1676987 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 195055-03-9

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1676987
M. Wt: 380.5 g/mol
InChI Key: ANNRUWYFVIGKHA-UHFFFAOYSA-N
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Description

NBI-30775, also known as R121919, is a CRF1 receptor antagonist. R121919 attenuates the severity of precipitated morphine. Treatment with R121919 improves sleep-EEG in patients with depression. R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety.

Scientific Research Applications

Synthesis and PET Ligand Potential

The compound 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine, due to its highly selective CRF1 antagonist properties, has been developed as a potential PET ligand. A novel palladium-catalyzed Suzuki coupling process was utilized for its synthesis, demonstrating its potential for in vivo imaging of CRF1 receptors, which are crucial for understanding stress-related disorders (Kumar et al., 2003).

Heterocyclic Chemistry Innovations

The compound's structural framework has been leveraged in the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of dimethylamino pyridine derivatives in facilitating heterocyclic compound formations. This illustrates its significance in expanding the chemical space of heterocyclic chemistry, which is fundamental for drug discovery and development processes (Khashi et al., 2015).

Precursor to Methyl Derivatives of Pyrazolo Pyrimidines

Research into the synthesis and properties of methyl derivatives of 7-amino and 7-keto pyrazolo[4,3-d]pyrimidines has utilized analogues of the compound as precursors. These studies contribute to the understanding of the physico-chemical properties of pyrazolo pyrimidines, which are relevant in the design of novel therapeutic agents (Wierzchowski et al., 1980).

Potential for Benzodiazepine Receptor Ligands

The reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines has been explored for the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These derivatives are investigated as potential benzodiazepine receptor ligands, indicating the compound's relevance in the development of central nervous system agents (Bruni et al., 1994).

Antihypertensive Activity Studies

Exploration into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to the compound , has shown significant antihypertensive activity. These studies highlight the potential of pyrido pyrimidin derivatives in the development of new therapeutic agents for managing hypertension (Bennett et al., 1981).

properties

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNRUWYFVIGKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173162
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

195055-03-9
Record name NBI-30775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBI-30775
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Citations

For This Compound
3
Citations
MS Shekhar, T Venkatachalam… - Journal of …, 2018 - Taylor & Francis
In spite of various research investigations towards anti-depressant drug discovery program, no one drug has not yet launched last 20 years. Corticotropin-releasing factor-1 (CRF-1) is …
Number of citations: 14 www.tandfonline.com
M Mochizuki, T Kojima, K Kobayashi, E Kotani… - Bioorganic & Medicinal …, 2017 - Elsevier
Compound 1 exhibits potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF 1 ) receptor (IC 50 = 9.5 nM) and in vitro antagonistic activity (IC 50 = 88 nM) but is …
Number of citations: 5 www.sciencedirect.com
P Tiwari, V Patidar, D Shrivastav, A Baghel… - European Journal of Molecular & …
Number of citations: 0

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